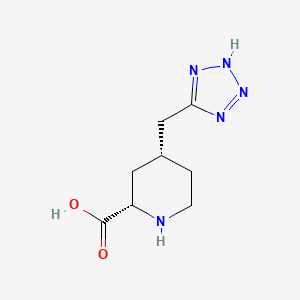
2-Methylglutaric acid
概要
説明
2-Methylglutaric acid is an alpha, omega-dicarboxylic acid that is glutaric acid substituted at position 2 by a methyl group . It is functionally related to glutaric acid and is a metabolite of succinic acid, a citric acid cycle intermediate .
Synthesis Analysis
2-Methylglutaric acid has been used in the preparation of acetic acid . A synthesis method involves the oxidation of 3-Methyl-1,2-cyclopentanedione on anodically generated Ce (IV) .Molecular Structure Analysis
The molecular formula of 2-Methylglutaric acid is C6H10O4 . Its average mass is 146.141 Da and its monoisotopic mass is 146.057907 Da .Chemical Reactions Analysis
A study has shown that 2-Methylglutaric acid can undergo phase separation in aerosol particles, which is important for the climate system due to its potential to impact heterogeneous chemistry, cloud condensation nuclei, and new particle growth .Physical And Chemical Properties Analysis
2-Methylglutaric acid has a density of 1.2±0.1 g/cm3, a boiling point of 332.7±0.0 °C at 760 mmHg, and a vapor pressure of <0.00056 hPa at 20°C . It also has a melting point range of 74 - 77 °C .科学的研究の応用
Chemical Structure and Properties
2-Methylglutaric acid has the molecular formula C6H10O4 and a molecular weight of 146.1412 . It’s a dicarboxylic acid with a methyl group attached to the second carbon atom .
2. Use as an Intermediate in Pharmaceutical Research 2-Methylglutaric acid is used as primary and secondary intermediates in pharmaceutical research . However, the specific drugs or pharmaceutical applications are not mentioned in the available resources.
Solubility
2-Methylglutaric acid is soluble in water , which could make it useful in various aqueous reactions and processes in scientific research.
Safety and Handling
2-Methylglutaric acid is classified as an irritant, and it can cause skin and eye irritation, as well as respiratory discomfort . Therefore, proper safety measures should be taken when handling this compound in a research setting.
Commercial Availability
2-Methylglutaric acid is commercially available and can be purchased from various chemical suppliers . This accessibility can facilitate its use in scientific research.
Comparison with Similar Compounds
2-Methylglutaric acid is similar to other compounds like 3-Methylglutaric acid and 3,3-Dimethylglutaric acid . Comparing the properties and applications of these similar compounds could provide further insights into the potential uses of 2-Methylglutaric acid in scientific research.
作用機序
- 2-Methylglutaric acid , also known as alpha-methylglutarate or 2-methylpentanedioate , belongs to the class of methyl-branched fatty acids . These are fatty acids with an acyl chain that has a methyl branch .
- Inhibition of Hydroxymethylglutaryl CoA Reductase (HMGCR) : 2-Methylglutaric acid interferes with enzymatic steps involved in the conversion of acetate to hydroxymethylglutaryl coenzyme A (HMG-CoA) . HMGCR is the rate-limiting enzyme in cholesterol biosynthesis .
- Other Metabolic Pathways : Beyond cholesterol, 2-Methylglutaric acid may impact other pathways due to its structural similarity to glutaric acid. These pathways include amino acid metabolism, glucosinolate, flavonoid, alkaloid, and gibberellin (GA) metabolism .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYCMVICBNBXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021632 | |
| Record name | 2-Methylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methylglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
908 mg/mL | |
| Record name | 2-Methylglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
617-62-9, 18069-17-5 | |
| Record name | 2-Methylglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyleneglutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLGLUTARIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-METHYLGLUTARIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylglutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methylglutaric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLGLUTARIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6769P7A6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methylglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-methylglutaric acid?
A1: The molecular formula of 2-methylglutaric acid is C6H10O4, and its molecular weight is 146.14 g/mol. []
Q2: How can 2-methylglutaric acid be characterized structurally?
A2: Beyond its molecular formula and weight, 2-methylglutaric acid can be characterized using techniques like X-ray crystallography, which reveals its crystal structure and molecular packing. [] Additionally, infrared (IR) spectroscopy helps identify functional groups present in the molecule, while nuclear magnetic resonance (NMR) spectroscopy provides insights into its structure and connectivity.
Q3: Can 2-methylglutaric acid be used as a building block for polymers?
A3: Yes, 2-methylglutaric acid can be used to synthesize α,ω-dihydroxy terminated polyester oligomers. These oligomers are then used to create segmented polyurethanes with desirable properties like high elongation. [] This is particularly relevant as 2-methylglutaric acid is a readily available industrial byproduct.
Q4: Does the methyl group in 2-methylglutaric acid affect the properties of polymers it forms?
A4: Yes, the methyl side group in 2-methylglutaric acid disrupts crystallization in the soft domains of derived polyurethanes. This results in significantly higher ultimate elongation compared to analogous polyurethanes synthesized from adipic acid. []
Q5: Are there any specific morphological observations in aerosol studies involving 2-methylglutaric acid?
A5: Research shows that aerosol droplets containing 2-methylglutaric acid, along with other dicarboxylic acids, mixed with ammonium sulfate and water, can exhibit partially engulfed configurations during liquid-liquid phase separation. This is in contrast to the core-shell morphology observed in systems without dicarboxylic acids. []
Q6: Can 2-methylglutaric acid be synthesized from other naturally occurring compounds?
A6: Yes, 2-methylglutaric acid can be synthesized from (-)-myodesmone, a toxic furanoid sesquiterpene ketone found in certain varieties of Myoporum deserti and M. acuminatum plants. []
Q7: What is the role of 2-methylglutaric acid in the degradation of sodium acrylate oligomers?
A7: Arthrobacter sp. strain NO-18, a bacterium capable of degrading sodium acrylate oligomers, utilizes 2-methylglutaric acid as a metabolic intermediate during the breakdown process. This suggests a role for 2-methylglutaric acid in the microbial assimilation of acrylic units. []
Q8: Is 2-methylglutaric acid found in environmental samples?
A8: Yes, 2-methylglutaric acid has been identified in Neogene sediment samples from the Shinjo basin in Japan. Notably, it was found as a racemic mixture, suggesting a geological origin rather than a biological source. []
Q9: Can bacteria degrade 2-methylglutaric acid?
A9: Yes, Nocardia cyriacigeorgica, a bacterium isolated from oil-polluted sand, can utilize 2-methylglutaric acid as a metabolite during the degradation of pristane, a branched-chain alkane found in crude oil. []
Q10: Is 2-methylglutaric acid involved in any biological processes?
A10: Research indicates that 2-methylglutaric acid is a potential biomarker for nephropathogenic infectious bronchitis virus (NIBV) infection in chickens. Its levels were significantly altered in the bursa of Fabricius of infected chickens, suggesting a potential role in the host's metabolic response to the virus. []
Q11: Does 2-methylglutaric acid play a role in plant metabolism?
A11: Studies on Lycium barbarum L. (wolfberry) revealed that 2-methylglutaric acid is among the metabolites that increase with increasing nitrogen application. This suggests a potential involvement in the plant's nitrogen metabolism and response to nitrogen availability. []
Q12: Can 2-methylglutaric acid be used to understand biological processes in marine organisms?
A12: Research comparing a thermotolerant strain of Apostichopus japonicus (sea cucumber) with a common strain found significant differences in the gut microbiome and metabolome under high summer temperatures. Notably, 2-methylglutaric acid was identified as a potential metabolic marker for differentiating the thermotolerant strain, suggesting its potential role in thermal adaptation and stress response in this species. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




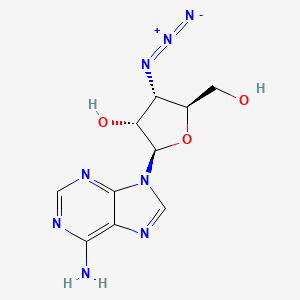
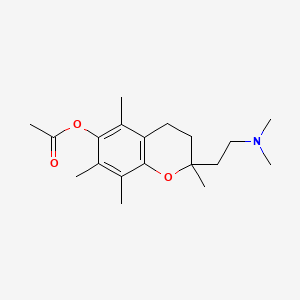
![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,17R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[2-(2-iodo-1H-imidazol-5-yl)ethyl]pentanamide](/img/structure/B1209335.png)

![[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3-hydroxy-2-tetradecyloctadecanoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B1209337.png)
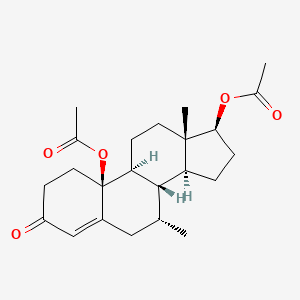
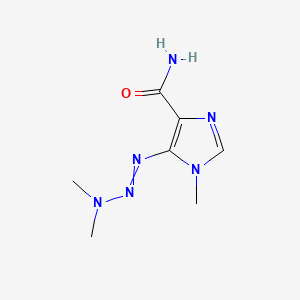
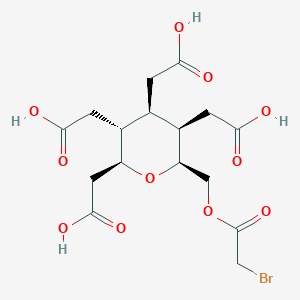
methanone hydrochloride(1:1)](/img/structure/B1209344.png)


![2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl methacrylate](/img/structure/B1209350.png)
